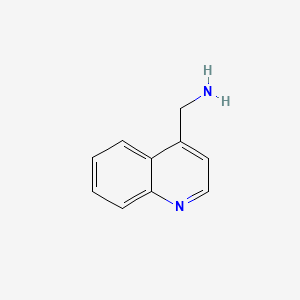

Quinolin-4-ylmethanamine

Vue d'ensemble

Description

Quinolin-4-ylmethanamine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, specifically, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules.

Mécanisme D'action

Target of Action

Quinolin-4-ylmethanamine, like other quinolones, primarily targets bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process of bacterial DNA, thereby disrupting DNA replication and transcription, leading to cell death .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling process of bacterial DNA, which is essential for DNA replication, transcription, repair, and recombination .

Pharmacokinetics

Most quinolones are 80 to 100% bioavailable from the oral route, with absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Quinolones are also known for their excellent tissue penetration .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to cell death . This is achieved by disrupting the supercoiling process of bacterial DNA, which is essential for DNA replication and transcription .

Action Environment

The efficacy and stability of this compound, like other quinolones, can be influenced by various environmental factors. It’s worth noting that the development of resistance to quinolones is an ongoing concern, highlighting the need for careful use and ongoing research .

Analyse Biochimique

Biochemical Properties

Quinolin-4-ylmethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with amyloid-beta (Aβ) peptides, which are associated with neurodegenerative diseases such as Alzheimer’s disease . The compound inhibits the aggregation of Aβ peptides, thereby potentially reducing neurotoxicity. Additionally, this compound interacts with various enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it has been shown to attenuate Aβ-induced neurotoxicity, thereby protecting against cell death . The compound influences cell signaling pathways, particularly those involved in neuroprotection and anti-apoptotic mechanisms. This compound also affects gene expression by modulating the transcription of genes associated with cell survival and stress response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to Aβ peptides, preventing their aggregation into toxic oligomers and fibrils . This binding interaction inhibits the formation of neurotoxic aggregates, thereby protecting neuronal cells. Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its activity over extended periods. It may undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained protective effects on neuronal cells, reducing the impact of Aβ-induced neurotoxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-4-ylmethanamine typically involves the reaction of quinoline with formaldehyde and ammonia. This process is known as the Mannich reaction, which is a classical method for the formation of β-amino carbonyl compounds. The reaction conditions usually involve the use of an acid catalyst and are carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: Quinolin-4-ylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-4-ylmethanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield quinolin-4-ylmethanol, typically using reducing agents like lithium aluminum hydride.

Substitution: The amino group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Quinolin-4-ylmethanone.

Reduction: Quinolin-4-ylmethanol.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Applications

Quinolin-4-ylmethanamine has been investigated for its potential therapeutic properties against various diseases, including cancer, bacterial infections, and neurodegenerative disorders.

Anticancer Activity

Numerous studies have explored the anticancer potential of quinoline derivatives. For instance:

- Hybrid Compounds : A study synthesized 4-piperazinylquinoline-isatin hybrids that demonstrated significant anticancer activity, particularly against breast cancer cells, showcasing higher efficacy compared to non-cancer cells .

- Mechanism of Action : this compound derivatives have shown the ability to induce apoptosis in cancer cell lines such as lung and breast cancer cells. For example, ciprofloxacin, a derivative of quinolin-4-one, was noted for its ability to inhibit cell viability in various cancer lines .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects:

- Bacterial Inhibition : this compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting bacterial growth and replication. This action is crucial in developing new antibiotics.

- Antimycobacterial Activity : Recent research has focused on synthesizing derivatives with potential antimycobacterial properties, indicating a promising avenue for tuberculosis treatment .

Neuroprotective Effects

This compound has shown promise in neuroprotection:

- Amyloid-beta Interaction : The compound interacts with amyloid-beta peptides associated with Alzheimer's disease, preventing their aggregation and reducing neurotoxicity. This suggests potential applications in treating neurodegenerative diseases.

Chemical Synthesis and Industrial Applications

This compound serves as an essential intermediate in chemical synthesis:

Synthesis of Derivatives

The compound is utilized in synthesizing various quinoline derivatives that exhibit biological activity:

| Derivative | Activity | Reference |

|---|---|---|

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Antimycobacterial | |

| 4-aminoquinoline derivatives | Anticancer | |

| Quinoline-sulfonamide hybrids | Antimalarial |

Industrial Uses

This compound is also applied in the production of dyes and catalysts due to its chemical properties, enhancing industrial processes.

Case Studies

Several case studies highlight the effectiveness of this compound in research:

Cancer Treatment Development

A notable study focused on developing a series of quinoline derivatives that exhibited selective cytotoxicity against cancer cells while sparing normal cells. The findings indicated that structural modifications could enhance tumor specificity and efficacy .

Drug Development for Infectious Diseases

Research into quinoline derivatives for malaria treatment has led to compounds displaying significant antiplasmodial activity against Plasmodium falciparum, highlighting the potential of this compound in addressing infectious diseases .

Comparaison Avec Des Composés Similaires

Quinolin-4-ylmethanamine can be compared with other similar compounds such as:

Quinoline: The parent compound, which lacks the amino group present in this compound.

Quinolin-4-ylmethanol: The reduced form of this compound.

Quinolin-4-ylmethanone: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its amino group provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry.

Activité Biologique

Quinolin-4-ylmethanamine, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant studies and data tables.

Chemical Structure and Properties

This compound features a quinoline ring system attached to a methanamine group. The molecular formula is with a molecular weight of approximately 158.19 g/mol. This compound's structure is significant as it influences its biological interactions and activities.

This compound primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV , which are crucial for bacterial DNA replication and transcription. By stabilizing a covalent enzyme-DNA complex, it induces double-strand breaks in the DNA, ultimately leading to bacterial cell death. This mechanism is similar to that observed in other quinolone derivatives, which are known for their antibacterial properties.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial effects. This compound has been shown to inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent. The compound's bioavailability is high, typically ranging from 80% to 100% when administered orally.

Neuroprotective Effects

In addition to its antibacterial properties, this compound has demonstrated neuroprotective effects, particularly against amyloid-beta (Aβ) peptides associated with Alzheimer's disease. It prevents the aggregation of Aβ into toxic oligomers and fibrils, thereby attenuating neurotoxicity and protecting neuronal cells from apoptosis.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Study : A comparative study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL.

- Neuroprotection Study : In vitro experiments demonstrated that this compound significantly reduced Aβ-induced cytotoxicity in neuronal cell cultures. The compound exhibited protective effects by decreasing reactive oxygen species (ROS) levels and enhancing cell viability.

- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to target proteins involved in bacterial DNA replication and neurodegenerative pathways, supporting its potential therapeutic applications .

Propriétés

IUPAC Name |

quinolin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQGQPVMVBOTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-13-3 | |

| Record name | 5632-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.